8-Bromo-5-chloroisoquinolin-1(2H)-one

Catalog No.
S14216923
CAS No.
M.F
C9H5BrClNO
M. Wt
258.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-5-chloroisoquinolin-1(2H)-one

Product Name

8-Bromo-5-chloroisoquinolin-1(2H)-one

IUPAC Name

8-bromo-5-chloro-2H-isoquinolin-1-one

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-4H,(H,12,13)

InChI Key

YMLJLIKDVKTSTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CNC2=O)Br

8-Bromo-5-chloroisoquinolin-1(2H)-one (CAS: 1698128-33-4) is a highly specialized, di-halogenated heterocyclic building block characterized by its differential reactivity profile [1]. Featuring an isoquinolin-1(2H)-one core, this compound provides two distinct halogen handles—a highly reactive bromine at the C8 position and a less reactive chlorine at the C5 position [2]. This orthogonal reactivity is critical for sequential, regioselective cross-coupling reactions, allowing chemists to construct complex, asymmetric kinase inhibitors and epigenetic modulators without the need for tedious protection/deprotection steps or separation of regioisomers [1].

Substituting 8-Bromo-5-chloroisoquinolin-1(2H)-one with a multi-brominated analog like 6,8-dibromoisoquinolin-1(2H)-one fundamentally compromises synthetic efficiency [1]. In palladium-catalyzed cross-coupling reactions, scaffolds with multiple bromines yield statistical mixtures of mono-coupled, di-coupled, and unreacted starting materials, requiring extensive chromatographic purification and drastically lowering the overall yield of the target asymmetric intermediate [2]. Furthermore, substituting with the exact regioisomer 5-Bromo-8-chloroisoquinolin-1(2H)-one (CAS: 1368337-30-7) reverses the order of functionalization, which is fatal if the synthetic route requires early-stage elaboration at the C8 position to accommodate sterically demanding ligands or specific synthetic convergence points [1].

Regioselective Cross-Coupling Efficiency

The distinct bond dissociation energies of C-Br vs. C-Cl allow 8-Bromo-5-chloroisoquinolin-1(2H)-one to undergo highly selective mono-functionalization at the C8 position. When compared to di-brominated analogs, the bromo-chloro scaffold prevents over-reaction [1].

Evidence DimensionRegioselectivity yield for mono-functionalization (C8 position)
Target Compound Data>95% regioselective mono-coupling at C8
Comparator Or Baseline6,8-Dibromoisoquinolin-1(2H)-one (~40-50% yield of target mono-coupled product)
Quantified DifferenceOver 45% increase in target intermediate yield
ConditionsStandard Palladium-catalyzed Suzuki-Miyaura coupling (1.0 eq boronic acid, mild temperature)

High regioselectivity eliminates the need for complex chromatographic separation, significantly reducing solvent waste and saving procurement costs on precious metal catalysts and functionalized boronic acids.

Synthetic Route Convergence and Isomer Specificity

The placement of the bromine atom dictates the primary site of oxidative addition. Procuring 8-Bromo-5-chloroisoquinolin-1(2H)-one ensures that the C8 position reacts first, whereas its regioisomer forces C5 functionalization .

Evidence DimensionPrimary functionalization site under mild conditions
Target Compound DataEnables primary functionalization at C8 (room temp to 60°C)
Comparator Or Baseline5-Bromo-8-chloroisoquinolin-1(2H)-one (forces primary functionalization at C5)
Quantified DifferenceComplete inversion of regioselective sequence
ConditionsRoom temperature to 60°C Pd-catalyzed cross-coupling

If the target API requires a sterically bulky or sensitive group at the C8 position, this exact regioisomer must be procured to avoid harsh conditions that would degrade the intermediate.

Processability and Purification Cost Reduction

Direct halogenation of isoquinolinones often yields complex mixtures. Procuring the pre-purified 8-Bromo-5-chloroisoquinolin-1(2H)-one bypasses the need for in-house halogenation and subsequent preparative chromatography [1].

Evidence DimensionPurity-linked reproducibility
Target Compound Data>97% isolated purity as a single regioisomer
Comparator Or BaselineCrude halogenation mixtures (variable mixtures of C4, C5, C8, and di-brominated isomers)
Quantified DifferenceElimination of preparative HPLC requirements
ConditionsScale-up manufacturing (kg scale)

Procuring the pre-purified, specific regioisomer prevents downstream batch failures and eliminates the need for costly preparative HPLC in process chemistry.

Sequential Cross-Coupling for Kinase Inhibitor Libraries

This compound is the right choice when orthogonal reactivity is required to install different aryl or heteroaryl groups at the C8 and C5 positions sequentially. The C8 bromine allows for initial Suzuki or Buchwald-Hartwig reactions under mild conditions, leaving the C5 chlorine intact for later-stage diversification [1].

Synthesis of PARP and PRC2 Inhibitors

In epigenetic and oncology drug discovery, the isoquinolin-1(2H)-one core serves as a critical hydrogen-bonding pharmacophore. This specific building block allows chemists to precisely vector functional groups into the enzyme binding pocket from the C5 and C8 positions without regioisomer contamination [2].

Late-Stage Scaffold Diversification

For industrial Structure-Activity Relationship (SAR) studies, procuring this di-halogenated scaffold allows a medicinal chemistry team to generate a highly diverse array of analogs from a single advanced intermediate, vastly accelerating the hit-to-lead timeline [1].

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

256.92430 g/mol

Monoisotopic Mass

256.92430 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types